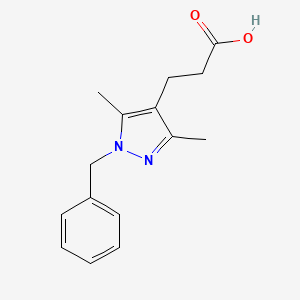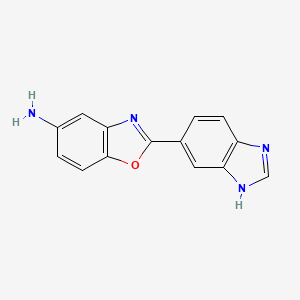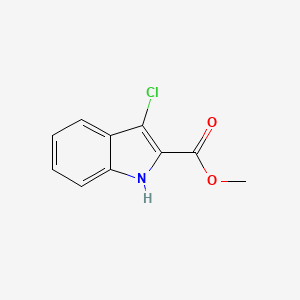
methyl 3-chloro-1H-indole-2-carboxylate
Übersicht
Beschreibung
Methyl 3-chloro-1H-indole-2-carboxylate is a derivative of indole, which is a fundamental scaffold in medicinal chemistry. Indole derivatives are known for their diverse biological activities and are present in many natural products and pharmaceuticals. The chloro and carboxylate substituents on the indole ring can influence the molecule's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids involves optimizing in vivo potency and binding activity, which can be guided by 3D comparative molecular field analysis (CoMFA) . Another approach is the regioselective dibromination of methyl indole-3-carboxylate, which can lead to the synthesis of dibromoindole derivatives . Additionally, Ullmann-type intramolecular arylamination has been used to synthesize N-substituted methyl 1H-indole-3-carboxylate derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For example, methyl 5-methoxy-1H-indole-2-carboxylate has been characterized using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy, and its electronic nature has been explored through UV-visible spectrum analysis . Similarly, the electronic structure and hydrogen bonding of methyl 1H-indol-5-carboxylate have been investigated using density functional theory (DFT) .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For instance, methyl 3-amino-1H-indole-2-carboxylates can react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form pyrimido[5,4-b]indole derivatives . Additionally, carboxylation, ethoxycarbonylation, and carbamoylation reactions of indoles have been mediated by Me2AlCl to yield various indole-3-carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their molecular structure. The reactivity of the molecule, as well as the identification of positive and negative centers, can be investigated using chemical descriptors and molecular electrostatic potential (MEP) analysis . The effects of solvents on the optimized geometry and intermolecular hydrogen bonding of these compounds have also been evaluated . Furthermore, the anti-cancer activity of new methyl indole-3-carboxylate derivatives has been investigated, showing inhibition of the growth of various cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
-
Nitric Oxide Synthase Inhibitors : Indole derivatives can act as inhibitors of nitric oxide synthase (nNOS), an enzyme involved in the production of nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes.
-
Protein Kinase C Alpha Inhibitors : Indole derivatives can inhibit Protein Kinase C alpha (PKCα), an enzyme involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
-
Antitumor Agents : Indole derivatives can act as inhibitors of the C-terminal domain of RNA polymerase II, potentially serving as antitumor agents.
-
Kinase Insert Domain Receptor Inhibitors : Indole derivatives can inhibit the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels.
-
Organocatalysts for the Anti-Mannich Reaction : Indole derivatives can serve as organocatalysts for the anti-Mannich reaction, a type of carbon-carbon bond-forming reaction.
-
Synthesis of Alkaloids : Indole derivatives are prevalent moieties present in selected alkaloids. They play a main role in cell biology and have various biologically vital properties .
-
Microwave-Assisted Synthesis : Indole derivatives can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . This process can be optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
-
Synthesis of Alkaloids : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have various biologically vital properties . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
-
Reactant for Total Synthesis of Dibromophakellin and Analogs : Indole derivatives can be used as reactants for the total synthesis of dibromophakellin and its analogs .
-
Reactant for Synthesis of Pyrrolizidine Alkaloid Trachelanthamidine : Indole derivatives can be used as reactants for the synthesis of the pyrrolizidine alkaloid trachelanthamidine .
-
Reactant for Stereoselective Preparation of Renieramycin G Analogs : Indole derivatives can be used as reactants for the stereoselective preparation of renieramycin G analogs .
-
Reactant for Preparation of Various Inhibitors and Antagonists : Indole derivatives can be used as reactants for the preparation of CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and antiproliferative agents against human leukemia K562 cells .
Safety And Hazards
The safety information for methyl 3-chloro-1H-indole-2-carboxylate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
Indole derivatives, including methyl 3-chloro-1H-indole-2-carboxylate, have potential for further exploration due to their diverse biological activities . They have been studied for their potential as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents . Future research may focus on optimizing the synthesis methods and further investigating the biological activities of these compounds.
Eigenschaften
IUPAC Name |
methyl 3-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPAKOBVNUUWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363237 | |
| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-chloro-1H-indole-2-carboxylate | |
CAS RN |
220664-32-4 | |
| Record name | Methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220664-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHY 3-CHLORO-1H-INDOLE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7T8MM3BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



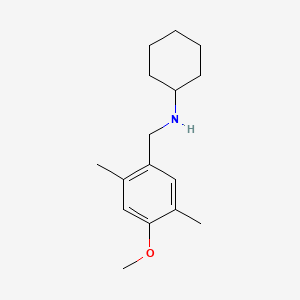
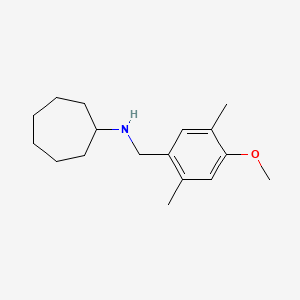
![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)
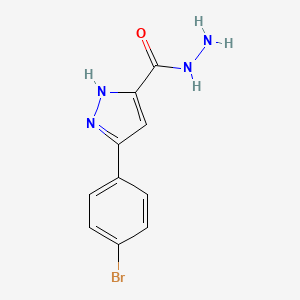
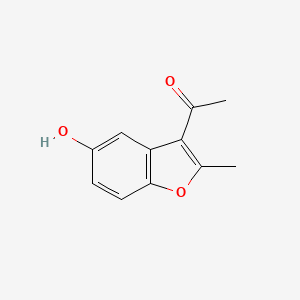
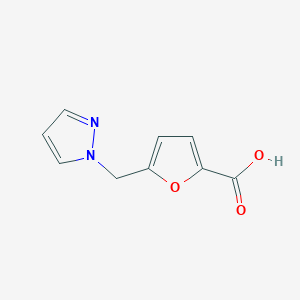
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine](/img/structure/B1332535.png)
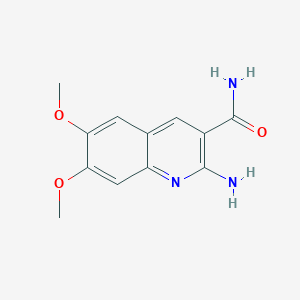
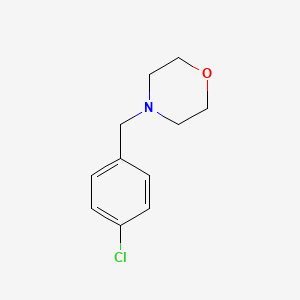
![1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B1332541.png)
